molecular formula C13H15F3N2O B3167881 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 926193-49-9

1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane

Cat. No. B3167881
CAS RN: 926193-49-9
M. Wt: 272.27 g/mol
InChI Key: BFBGDELLJBHFMH-UHFFFAOYSA-N
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Description

“1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane” is a chemical compound with the molecular formula C13H15F3N2O . It is used for research purposes . The IUPAC name for this compound is (1,4-diazepan-1-yl) (2-(trifluoromethyl)phenyl)methanone hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H15F3N2O.ClH/c14-13(15,16)11-5-2-1-4-10(11)12(19)18-8-3-6-17-7-9-18;/h1-2,4-5,17H,3,6-9H2;1H . This indicates the presence of a trifluoromethyl group attached to a benzoyl group, which is further attached to a 1,4-diazepane ring.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 272.27 . It is predicted to have a melting point of 129.13° C, a boiling point of 376.1° C at 760 mmHg, and a density of 1.2 g/cm3 . The refractive index is predicted to be n20D 1.49 .

Scientific Research Applications

Overview of 1,4-Diazepine Derivatives

1,4-Diazepines, which include structures like 1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane, are recognized for their broad biological activities. These compounds, encompassing two nitrogen atoms within a seven-membered heterocyclic framework, have drawn significant attention for their medicinal potential. Research has highlighted their synthetic versatility and their role in generating derivatives with antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These activities suggest that 1,4-diazepine derivatives are promising candidates for pharmaceutical development, underlining their importance in medicinal chemistry (Rashid et al., 2019).

Synthetic Approaches and Biological Efficacy

The synthesis and biological evaluation of 1,4-diazepine derivatives have been extensively explored, offering insights into their chemical reactivity and therapeutic potential. The review by Rashid et al. (2019) compiles various synthetic strategies and highlights the compounds' biological efficacy, laying the groundwork for future research in this domain. Such studies are crucial for understanding the structural features that contribute to biological activity, paving the way for the design of new drugs based on the 1,4-diazepine scaffold.

Environmental Impact and Transformation

Although not directly related to this compound, studies on the environmental occurrence, fate, and transformation of benzodiazepines offer valuable insights into the broader implications of these compounds. Benzodiazepines are widely prescribed and have been identified as emerging environmental contaminants. Research into their stability, degradation pathways, and effects on water treatment processes is essential for assessing the environmental impact of pharmaceuticals. This includes understanding the persistence of benzodiazepine derivatives in various environmental matrices and their removal during water treatment processes (Kosjek et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1,4-diazepan-1-yl-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)11-5-2-1-4-10(11)12(19)18-8-3-6-17-7-9-18/h1-2,4-5,17H,3,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBGDELLJBHFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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